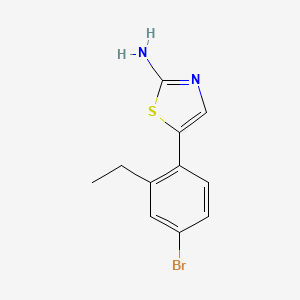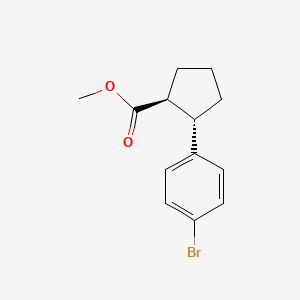
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a bromophenyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized with a bromophenyl group.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of a bromophenyl halide to introduce the bromophenyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted cyclopentanecarboxylates.
Reduction: Formation of cyclopentanemethanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acids.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
- (1S,2S)-2-(4-Bromophenyl)cyclohexanecarboxylate
Uniqueness
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and biological properties compared to its cyclopropane and cyclohexane analogs
Eigenschaften
Molekularformel |
C13H15BrO2 |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
methyl (1S,2S)-2-(4-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-16-13(15)12-4-2-3-11(12)9-5-7-10(14)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
XBGPTQSIFDXOKJ-NEPJUHHUSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CCC[C@@H]1C2=CC=C(C=C2)Br |
Kanonische SMILES |
COC(=O)C1CCCC1C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


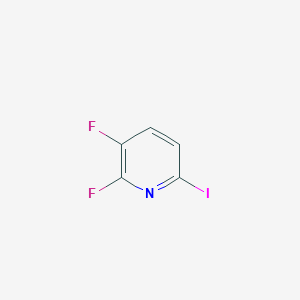

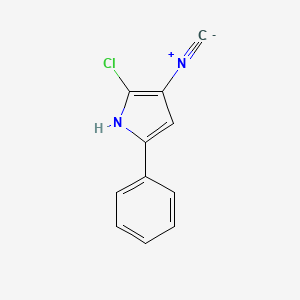
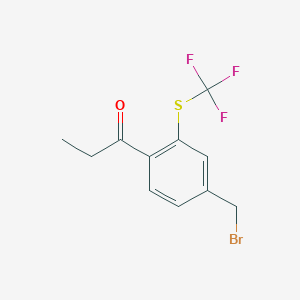
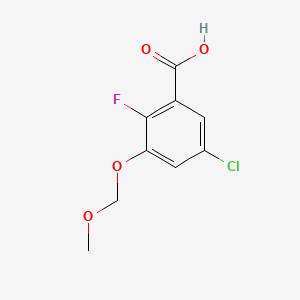
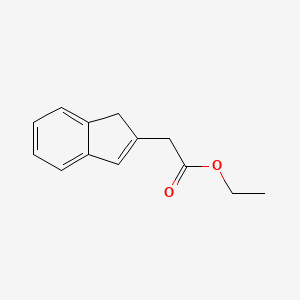

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)

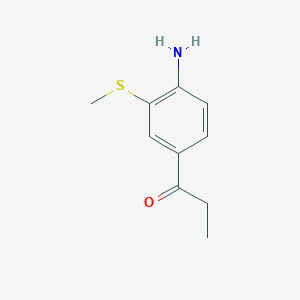
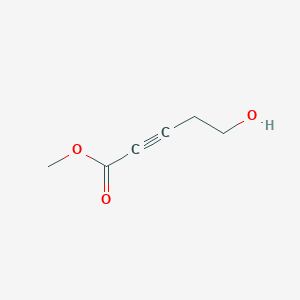
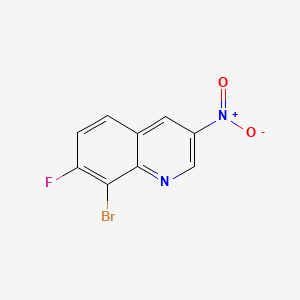
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
